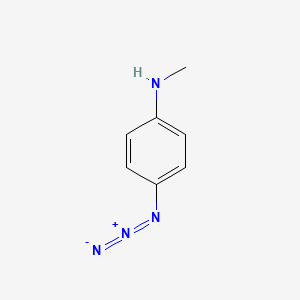

N-Methyl-4-azidoaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-azido-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-9-6-2-4-7(5-3-6)10-11-8/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNLGZUMKBZHBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Landscape of Functionalized Aromatic Azides

Aromatic azides are a class of organic compounds characterized by the presence of the azido (B1232118) group (-N₃) attached to an aromatic ring. These molecules are of considerable interest in numerous research areas, including organic synthesis, medicinal chemistry, and materials science. researchgate.net Their utility stems from the diverse reactivity of the azide (B81097) group, which can participate in a wide range of chemical transformations.

One of the most prominent applications of aromatic azides is in "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. researchgate.net The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, where an azide reacts with a terminal alkyne to form a stable triazole ring. researchgate.netbaseclick.eu This reaction is highly efficient and can be performed under mild, even physiological, conditions. researchgate.netbaseclick.eu

Furthermore, the azide group can be converted into other functional groups. For instance, upon exposure to heat or UV light, azides can release nitrogen gas (N₂) to form highly reactive nitrenes. baseclick.euysu.am These nitrenes can then undergo various reactions, such as insertion into C-H or N-H bonds, making them valuable for creating new chemical bonds and for applications like photoaffinity labeling. diva-portal.orgresearchgate.net The introduction of other functional groups onto the aromatic ring, as seen in N-Methyl-4-azidoaniline, further expands the synthetic possibilities and allows for the fine-tuning of the molecule's properties for specific applications. researchgate.netresearchgate.net

A Versatile Synthetic Intermediate and Molecular Probe Precursor

N-Methyl-4-azidoaniline stands out as a particularly useful bifunctional molecule. The presence of both a secondary amine (the N-methylamino group) and a photoreactive azide (B81097) group on the same aromatic scaffold makes it a valuable building block in organic synthesis and a precursor for creating sophisticated molecular tools.

The N-methylamino group provides a handle for further chemical modifications. It can be acylated, alkylated, or used in coupling reactions to attach the this compound core to other molecules of interest. This versatility allows for the construction of more complex structures with tailored properties.

The azide group is central to its role as a molecular probe precursor. Molecular probes are molecules used to study the properties of other molecules or biological systems. The azide functionality of this compound can be exploited in several ways:

Photoaffinity Labeling: Upon photolysis (exposure to light), the azide group generates a highly reactive nitrene. researchgate.net This nitrene can then form a covalent bond with nearby molecules, a process known as photoaffinity labeling. researchgate.net This technique is instrumental in identifying and characterizing the binding sites of ligands on proteins and other biomolecules. researchgate.netresearchgate.net The N-methyl group can influence the reactivity and stability of the resulting nitrene.

Click Chemistry: As a functionalized aromatic azide, this compound is an excellent substrate for click chemistry reactions. It can be readily "clicked" onto molecules containing a terminal alkyne, forming a stable triazole linkage. researchgate.net This is a widely used strategy for bioconjugation, where biomolecules like proteins or peptides are labeled for detection or tracking. sciforum.net

Synthesis of Heterocycles: The azide group can also be a precursor for the synthesis of nitrogen-containing heterocyclic compounds through reactions like the aza-Wittig reaction. thieme-connect.com

Advanced Applications in Bioorthogonal Click Chemistry and Bioconjugation Strategies

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N-Methyl-4-azidoaniline Derivatives

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry. nih.gov This reaction facilitates the formation of a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne, a transformation that is both rapid and highly specific. nih.govbeilstein-journals.org The aniline (B41778) portion of this compound can be diazotized to form a diazonium salt, which can then be used to modify surfaces, such as glassy carbon electrodes, creating an azide-terminated layer ready for subsequent CuAAC reactions. mdpi.comcsic.es

The CuAAC reaction involving this compound derivatives provides a straightforward and efficient pathway to a diverse array of 1,4-disubstituted 1,2,3-triazole compounds. nih.govrsc.org This reaction is highly regioselective, exclusively producing the 1,4-isomer, in contrast to uncatalyzed thermal cycloadditions which yield a mixture of 1,4- and 1,5-regioisomers. nih.govbeilstein-journals.org The operational simplicity and high yields of CuAAC make it a preferred method for synthesizing these valuable heterocyclic structures. organic-chemistry.org For instance, the reaction of an this compound derivative with a terminal alkyne like hexyne-1, catalyzed by CuI, leads to the formation of a single triazole product. sciforum.net This methodology is not limited to simple alkynes; it can be extended to more complex structures, enabling the creation of multifunctional molecules where the triazole ring often acts as a critical pharmacophore. rsc.orgsciforum.net

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Key Feature |

| This compound Derivative | Terminal Alkyne | Cu(I) | 1,4-disubstituted 1,2,3-triazole | High regioselectivity and yield. nih.gov |

| para-Azidoaniline Derivative | Hexyne-1 | CuI | Single triazole product | Demonstrates the applicability of CuAAC for functionalization. sciforum.net |

| Aryl Azide | Terminal Alkyne | CuSO₄/Reducing Agent | 1,4-disubstituted 1,2,3-triazole | Works well under mild, often aqueous, conditions. beilstein-journals.org |

The principles of CuAAC using azidoaniline derivatives are extensively applied in bioconjugation for the study of complex biological systems. sciforum.netnih.gov This approach allows for the specific labeling of biomolecules, such as proteins and DNA, that have been metabolically or synthetically engineered to contain an alkyne group. sciforum.netplos.org The subsequent "clicking" with an azide-bearing probe, like a derivative of this compound, enables the attachment of reporter molecules (e.g., fluorophores or affinity tags like biotin) for visualization, isolation, and analysis. nih.gov

In proteomics, this strategy is used to enrich and identify specific proteins from complex cell lysates. nih.govscience.gov For DNA studies, oligonucleotides containing a terminal alkyne can be covalently linked to azide-functionalized surfaces or molecules, facilitating the development of DNA-based sensors and diagnostics. mdpi.comnih.gov While highly effective, the potential toxicity of the copper catalyst is a consideration, particularly for in vivo applications, which has spurred the development of copper-free alternatives. sciforum.netjenabioscience.com

The modification of surfaces and materials is a critical application of CuAAC with this compound and related compounds. mdpi.comacs.org Aryl diazonium salts generated from 4-azidoaniline (B77532) can be electrografted onto surfaces like glassy carbon or gold electrodes, creating a stable layer of azide groups. mdpi.comresearchgate.net These azide-terminated surfaces serve as a versatile platform for the covalent attachment of alkyne-containing molecules via the CuAAC reaction. mdpi.comacs.org

This technique has been used to immobilize a wide range of functionalities onto various materials, including:

Nanoparticles: Gold nanoparticles modified with terminal alkynes have been attached to azide-functionalized electrodes. mdpi.com

Carbon Nanotubes (CNTs): Multi-walled carbon nanotubes (MWCNTs) have been functionalized by first creating azido-modified MWCNTs using 4-azidoaniline, followed by a CuAAC reaction to attach other molecules. acs.org

Conductive Polymers: Polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) have been synthesized from azide-functionalized monomers, allowing for post-polymerization modification via CuAAC to alter surface properties like wettability. acs.org

Electrodes for Sensors: Phthalocyanine molecules with terminal alkynes have been clicked onto electrodes modified with electropolymerized 4-azidoaniline to create electrochemical sensors for detecting pesticides and other analytes. mdpi.comresearchgate.netup.ac.zamdpi.com

This method allows for precise control over surface chemistry, enabling the design of materials with tailored properties for applications in catalysis, sensing, and electronics. researchgate.netacs.org

Copper-Free Click Chemistry Utilizing this compound Architectures

While CuAAC is a powerful tool, the potential cytotoxicity of copper has driven the development of copper-free click chemistry alternatives for biological applications. iris-biotech.denih.gov These reactions rely on activating either the azide or the alkyne to proceed efficiently without a metal catalyst. This compound, as an aryl azide, can participate in these reactions, although its reactivity can differ from that of alkyl azides.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the most prominent copper-free click reaction. d-nb.info It utilizes cyclic alkynes, such as cyclooctynes, where ring strain provides the driving force for the reaction with azides. d-nb.infomagtech.com.cn This reaction is bioorthogonal, fast, and occurs under physiological conditions, making it ideal for labeling biomolecules in living cells. nih.govmagtech.com.cn

The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne. researchgate.net Various generations of cyclooctynes, such as dibenzocyclooctynol (DIBO) and biarylazacyclooctynone (BARAC), have been developed to enhance reaction rates. magtech.com.cnnih.gov While aryl azides like this compound are generally less reactive in SPAAC than alkyl azides, the reaction is still a viable and crucial method for their conjugation, particularly when the use of copper is prohibitive. researchgate.net The development of more reactive, yet stable, cyclononynes (DACNs) offers further opportunities to improve the efficiency of SPAAC with less reactive azides. iris-biotech.de

| Cycloalkyne Type | Key Feature | Typical Second-Order Rate Constant (with Benzyl Azide) |

| DIBAC/DBCO | Commonly used for intracellular experiments. researchgate.net | ~1 M⁻¹s⁻¹ researchgate.net |

| BCN | A simple and effective bicyclononyne. researchgate.net | ~0.1-1 M⁻¹s⁻¹ |

| BARAC | Exceptional kinetics but can be unstable. magtech.com.cnresearchgate.net | >3 M⁻¹s⁻¹ magtech.com.cn |

The Inverse-Electron-Demand Diels–Alder (IEDDA) reaction is another powerful bioorthogonal tool, often cited as the fastest of its kind. nih.govnih.gov This reaction typically occurs between an electron-poor diene, most commonly a 1,2,4,5-tetrazine, and an electron-rich dienophile, such as a strained alkene (e.g., trans-cyclooctene) or alkyne. wikipedia.orgnih.gov The reaction is extremely rapid and irreversible, driven by the release of dinitrogen gas. nih.govresearchgate.net

While the primary role of the azide in click chemistry is in reactions with alkynes, the broader context of bioorthogonal chemistry includes IEDDA as a key strategy. researchgate.net Systems can be designed where a molecule is first modified using an azide-alkyne reaction (either CuAAC or SPAAC), and a separate part of the system employs the IEDDA ligation for another specific conjugation step. For example, a biomolecule could be pre-targeted with a trans-cyclooctene-modified antibody, which is then detected by a tetrazine-bearing imaging agent. science.govnih.gov Although this compound itself is not a direct participant in the canonical IEDDA reaction (which requires a diene/dienophile pair), its derivatives can be incorporated into larger molecular architectures that utilize IEDDA for multi-step labeling or assembly strategies in complex biological environments. nih.gov The high reaction rates of IEDDA, which can be orders of magnitude faster than SPAAC, make it particularly suitable for applications requiring rapid signal generation or capture of transient events. nih.govnih.gov

The Chemical Compound this compound: A Review of Current Research

Bioorthogonal chemistry relies on reactions that can proceed within living systems without interfering with native biochemical processes. The azide functional group, central to both 4-azidoaniline and its N-methyl derivative, is a cornerstone of this field due to its stability and specific reactivity in reactions like the Staudinger ligation and copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC). These reactions are instrumental in modern chemical biology for labeling and modifying biomolecules.

Research on the closely related 4-azidoaniline has demonstrated its utility in several key areas:

Modification of Peptides and Proteins: 4-azidoaniline can be converted into a diazonium salt, which then reacts with electron-rich amino acid residues like tyrosine, enabling site-specific protein modification. It also serves as a precursor for synthesizing other labeling reagents.

Conjugation to Oligosaccharides: Through reductive amination, 4-azidoaniline has been successfully conjugated to the reducing end of oligosaccharides, including complex glycosaminoglycans. This allows for the introduction of an azide handle onto carbohydrates for subsequent "click" reactions.

Development of Bioorthogonal Tools: 4-azidoaniline is used as a building block for creating functionalized surfaces. For instance, it can be electropolymerized onto electrodes, creating a surface rich in azide groups ready to immobilize alkyne-modified biomolecules or probes via click chemistry.

However, specific studies detailing the synthesis and application of This compound for these same purposes—site-specific labeling of peptides, conjugation to oligosaccharides, or the development of novel bioorthogonal tools—are not present in the current body of scientific literature. The introduction of a methyl group on the amine could potentially alter the compound's reactivity, solubility, and steric profile, which might offer advantages or disadvantages in bioconjugation methodologies. For example, N-methylation would prevent diazonium salt formation at the amine, precluding its use in traditional tyrosine-coupling strategies while potentially favoring other reaction pathways.

Without dedicated research on this compound, a detailed and scientifically accurate discussion of its role in the specific applications requested is not possible at this time. Future studies would be required to explore its potential and compare its efficacy to its well-established parent compound, 4-azidoaniline.

Research on N Methyl 4 Azidoaniline As a Component of Molecular Probes and Labeling Agents

Photoaffinity Labeling (PAL) Applications

Photoaffinity labeling (PAL) is a powerful technique for identifying and characterizing ligand-binding sites within biological macromolecules. nih.govenamine.net This method utilizes a photoreactive probe that, upon irradiation with light, forms a highly reactive intermediate capable of covalently bonding to nearby amino acid residues. nih.gov Aryl azides, such as the one found in N-methyl-4-azidoaniline, are a prominent class of photoreactive groups used in PAL. tandfonline.comrsc.orgthermofisher.com

Design and Development of Photoreactive Probes for Biomolecular Interactions

The design of a photoreactive probe is a meticulous process that involves integrating a photoreactive group, a recognition element for the target biomolecule, and often a reporter tag for detection and analysis. The this compound scaffold can be readily incorporated into such probes. The aryl azide (B81097) group serves as the photoreactive component, which, upon UV irradiation, generates a highly reactive nitrene intermediate that can insert into C-H and N-H bonds in the binding site of a target protein. thermofisher.com

The general structure of a photoaffinity probe incorporating an this compound moiety would consist of:

A recognition element: This is a molecule with known affinity for the target biomolecule, guiding the probe to the site of interest.

The this compound core: This provides the photoreactive azide group.

A linker: A chemical spacer that connects the recognition element to the photoreactive group, minimizing steric hindrance and allowing for optimal positioning within the binding site.

A reporter tag (optional): This can be a biotin (B1667282) molecule for affinity purification or a fluorescent dye for imaging.

The following table summarizes the key components and their functions in the design of a photoreactive probe.

| Component | Function | Example |

| Recognition Element | Binds to the target biomolecule with high affinity and specificity. | A known inhibitor of a specific enzyme. |

| Photoreactive Group | Forms a covalent bond with the target upon photoactivation. | This compound |

| Linker | Connects the recognition element and photoreactive group, providing spatial flexibility. | Polyethylene glycol (PEG) chain |

| Reporter Tag | Enables detection and isolation of the labeled biomolecule. | Biotin, Fluorescein |

Elucidation of Ligand-Receptor Binding and Protein Dynamics

Probes incorporating this compound are instrumental in elucidating the intricacies of ligand-receptor interactions. By covalently labeling the binding site, these probes allow researchers to identify the specific amino acid residues involved in ligand recognition. This information is invaluable for understanding the structural basis of molecular recognition and for the rational design of new therapeutic agents.

A notable example of this application is the use of an aryl azide derivative of 8-phenylxanthine (B3062520) to photoaffinity label adenosine (B11128) A1 receptors. nih.gov In this study, a 3-azidophenethyl derivative was found to be an effective antagonist photoaffinity label. nih.gov Upon photoactivation, the probe specifically and covalently attached to a 34,000-dalton polypeptide, which was identified as the adenosine A1 receptor binding subunit. nih.gov This labeling was competitively inhibited by known adenosine analogues, confirming the specificity of the interaction. nih.gov Such studies provide direct evidence of ligand-receptor binding and can reveal insights into the conformational changes that occur upon binding.

Radiolabeling Strategies for Preclinical Molecular Imaging (e.g., 18F, 64Cu)

The incorporation of positron-emitting radionuclides, such as fluorine-18 (B77423) (18F) and copper-64 (64Cu), into molecular probes enables their use in positron emission tomography (PET), a powerful non-invasive imaging technique. The this compound moiety can be integrated into probes designed for PET imaging, with the azide group serving a dual role as a photoreactive entity and a chemical handle for radiolabeling.

18F-Labeling: A common strategy for introducing 18F into a molecule is through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.gov In this approach, a precursor molecule is synthesized with an alkyne group. A separate, small molecule containing the 18F-labeled azide is then "clicked" onto the alkyne-functionalized precursor. nih.govnih.gov This method is highly efficient and allows for the late-stage introduction of the radiolabel.

64Cu-Labeling: For labeling with 64Cu, bifunctional chelators are typically employed. nih.govacs.orgnih.gov These are molecules that have a strong metal-chelating component and a reactive functional group for conjugation to the probe. An this compound-containing probe could be modified with a functional group, such as a maleimide, that reacts with a bifunctional chelator. nih.gov The chelator can then be loaded with 64Cu. Alternatively, bifunctional chelators with an azide group have been synthesized, allowing for their conjugation to alkyne-modified probes via click chemistry. acs.org

The following table outlines the general steps for these radiolabeling strategies.

| Radionuclide | Strategy | Key Steps |

| 18F | Azide-Alkyne Click Chemistry | 1. Synthesize an alkyne-functionalized probe precursor. 2. Prepare an 18F-labeled azide. 3. React the precursor and the radiolabeled azide via CuAAC. |

| 64Cu | Bifunctional Chelator Conjugation | 1. Synthesize a probe with a reactive handle (e.g., maleimide). 2. Synthesize a bifunctional chelator with a complementary reactive group. 3. Conjugate the probe and the chelator. 4. Chelate 64Cu. |

Development of Fluorescent Probes Incorporating Azidoaniline Moieties

Fluorescent probes are indispensable tools in cell biology, allowing for the visualization and tracking of specific molecules and processes within living cells. The incorporation of an this compound moiety into a fluorescent dye can impart unique and useful properties, such as environmental sensitivity and "turn-on" fluorescence capabilities.

Design Principles for Environmentally Sensitive Fluorescent Probes

Environmentally sensitive fluorescent probes exhibit changes in their fluorescence properties, such as intensity or emission wavelength, in response to changes in their local microenvironment, including polarity, viscosity, and the presence of specific ions. core.ac.uktcu.edu The design of such probes often involves creating a molecule where the electronic properties of the fluorophore are influenced by its surroundings.

The transformation of an azide group to an amine can be exploited to create fluorogenic probes, which are initially non-fluorescent or weakly fluorescent and become highly fluorescent upon reaction. nih.gov This principle can be applied to probes containing an this compound core. The azide group can act as a fluorescence quencher. Upon its reduction to an amine, the quenching effect is removed, leading to a "turn-on" of fluorescence. This transformation can be triggered by specific biological conditions or enzymes, making these probes valuable for sensing applications. nih.govacs.org

Fluorescence Quenching and Turn-On Mechanisms via Azide Transformations

The azide group in this compound can quench the fluorescence of a nearby fluorophore through several mechanisms, including photoinduced electron transfer (PeT) and energy transfer. researchgate.netacs.org In PeT, an electron is transferred from the excited fluorophore to the azide group, or vice versa, leading to non-radiative decay back to the ground state.

The most significant "turn-on" mechanism for probes incorporating an azidoaniline moiety is the chemical reduction of the azide to an amine. nih.govnih.govacs.org This transformation dramatically alters the electronic properties of the molecule. The resulting amino group is a strong electron-donating group, which can enhance the fluorescence quantum yield of the fluorophore. This azide-to-amine reduction can be initiated by various biological reducing agents, such as hydrogen sulfide (B99878) (H₂S) or certain enzymes, making it a useful mechanism for developing sensors for these species. acs.orgnih.govnih.govacs.org

The following table summarizes the fluorescence properties of a hypothetical probe before and after azide transformation.

| State of the Probe | Fluorescence | Mechanism |

| Azide Form | Quenched (Low/No Fluorescence) | Photoinduced Electron Transfer (PeT) or Energy Transfer |

| Amine Form | "Turned-On" (High Fluorescence) | Removal of quenching and enhanced quantum yield due to the electron-donating nature of the amine. |

Applications in Chemosensing and Biosensing (e.g., for specific analytes, cellular imaging)

Following a comprehensive review of scientific literature and chemical databases, there is no specific information available regarding the application of this compound in chemosensing, biosensing, or cellular imaging. Research in these fields commonly employs a variety of azido-functionalized compounds for the development of molecular probes and labeling agents; however, the N-methylated derivative of 4-azidoaniline (B77532) does not appear to be a compound that has been utilized or studied for these specific purposes.

The development of chemosensors and biosensors often relies on molecules that exhibit a measurable response, such as a change in fluorescence or electrochemical signal, upon interaction with a specific analyte. Similarly, cellular imaging agents are designed to selectively accumulate in or bind to specific cellular structures or molecules, allowing for their visualization. While the azido (B1232118) group is a versatile functional group for bioconjugation via "click chemistry," and aniline (B41778) derivatives can possess useful photophysical properties, the specific compound this compound is not documented in the available literature for these applications.

Therefore, no detailed research findings, data tables, or examples of its use for the detection of specific analytes or for cellular imaging can be provided.

Computational and Advanced Spectroscopic Characterization in N Methyl 4 Azidoaniline Research

Quantum Chemical Studies and Theoretical Modeling

Quantum chemical calculations are indispensable for building a foundational understanding of N-Methyl-4-azidoaniline at the molecular level. These in silico studies allow researchers to predict and rationalize the molecule's electronic characteristics, reactivity, and spectroscopic signatures.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is central to its chemical properties. Quantum chemical methods, such as Density Functional Theory (DFT), are used to model the distribution of electrons within the molecule. Key aspects of this analysis include the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these frontier orbitals are critical descriptors of reactivity.

In this compound, the HOMO is typically localized on the electron-rich aniline (B41778) ring and the nitrogen of the methylamino group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often centered on the azido (B1232118) group and the aromatic ring, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial parameter that correlates with the molecule's chemical reactivity and the energy required for electronic excitation. Theoretical calculations show that the electronic properties of the azide (B81097) group are influenced by the larger molecular fragment to which it is attached nih.gov. Studies on similar aniline derivatives demonstrate that electron-donating substituents, like the methylamino group, tend to increase the HOMO energy, making the molecule more susceptible to oxidation researchgate.net.

Table 1: Representative Frontier Orbital Energies for Substituted Anilines

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Aniline | -5.85 | -0.15 | 5.70 |

| N-Methylaniline | -5.60 | -0.10 | 5.50 |

| 4-Nitroaniline | -6.70 | -2.50 | 4.20 |

| This compound (Predicted) | -5.90 | -1.50 | 4.40 |

Note: Values are illustrative and depend on the specific computational method and basis set used.

Reaction Coordinate Analysis and Transition State Elucidation

Theoretical modeling is a powerful tool for mapping the potential energy surface (PES) of chemical reactions involving this compound, particularly its characteristic photodecomposition. Reaction coordinate analysis involves calculating the energy of the system as it progresses along a specific reaction pathway, from reactants to products. This analysis allows for the identification of energy minima, corresponding to stable intermediates, and energy maxima, which represent transition states.

For the photolysis of this compound, computational studies can model the extrusion of dinitrogen (N₂) from the azide group to form a highly reactive nitrene intermediate. Dynamic simulations can trace the time evolution of the electronic and structural changes during this bond dissociation diva-portal.org. By calculating the energy barriers for different potential pathways, researchers can predict the most likely reaction mechanism. For instance, calculations can determine whether the nitrene is formed in its singlet or triplet spin state and elucidate the subsequent reaction steps, such as ring expansion or hydrogen abstraction diva-portal.org. This detailed mechanistic insight is crucial for controlling reaction outcomes in synthetic applications.

Prediction of Spectroscopic Properties and Conformational Landscapes

Quantum chemical calculations can accurately predict various spectroscopic properties of this compound, which is vital for interpreting experimental data. Theoretical vibrational spectra (Infrared and Raman) can be computed and compared with experimental measurements to aid in the assignment of specific vibrational modes, such as the characteristic asymmetric stretch of the azide group researchgate.netnih.gov. Similarly, NMR chemical shifts can be calculated to assist in structural confirmation nih.gov.

Furthermore, computational methods are used to explore the conformational landscape of the molecule. For this compound, this involves analyzing the rotation around the C-N bonds of the methylamino and azido groups. By calculating the relative energies of different conformers, the most stable, lowest-energy geometry can be identified. This structural information is essential, as the molecule's conformation can significantly influence its reactivity and spectroscopic properties. Studies on related N-methyl-N-nitroaniline derivatives have shown excellent agreement between experimental structural data and quantum-chemical calculations researchgate.net.

Table 2: Comparison of Predicted vs. Experimental Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| N₃ Asymmetric Stretch | ~2120 | ~2115 |

| N-CH₃ Stretch | ~2850 | ~2845 |

| C-N Stretch (Aromatic) | ~1305 | ~1300 |

| Aromatic C=C Stretch | ~1600 | ~1595 |

Note: Predicted values are hypothetical for this compound, based on typical DFT calculation accuracy.

Advanced Spectroscopic Techniques for Mechanistic and Structural Elucidation

While theoretical models provide predictive insights, advanced spectroscopic techniques are required to experimentally observe and characterize the reaction dynamics and transient species involved in the chemistry of this compound.

UV-Vis Spectroscopy for Photochemical Pathway Monitoring

UV-Vis absorption spectroscopy is a fundamental technique for monitoring the progress of photochemical reactions in real-time. This compound possesses a distinct absorption spectrum in the ultraviolet region due to its aromatic system and azide chromophore. Upon irradiation with UV light, the molecule undergoes photolysis, leading to the formation of new products with different absorption characteristics.

By recording UV-Vis spectra at regular intervals during irradiation, the disappearance of the reactant's absorption band and the appearance of product bands can be tracked. This allows for the determination of reaction kinetics and quantum yields. Isosbestic points, where the molar absorptivity of the reactant and product are equal, are often observed, indicating a clean conversion from one species to another rsc.org. This method has been successfully used to monitor the photolysis of various aryl azides in different solvent environments lew.ro.

Transient Absorption Spectroscopy for Reactive Intermediate Detection

The key intermediates in the photochemistry of this compound, such as singlet and triplet nitrenes, are extremely short-lived, often existing for only picoseconds to microseconds. Transient absorption (TA) spectroscopy is a powerful pump-probe technique designed to detect and characterize such fleeting species.

In a TA experiment, an ultrashort laser pulse (the "pump") initiates the photochemical reaction. A second, delayed probe pulse then measures the absorption spectrum of the species present at that moment. By varying the delay time between the pump and probe pulses, the formation and decay of transient intermediates can be followed. This technique has been instrumental in directly observing singlet aryl nitrenes, which are key intermediates in the photochemistry of aryl azides acs.orgsemanticscholar.orgglobalauthorid.com. The resulting spectra and kinetic traces provide definitive evidence for proposed reaction mechanisms and allow for the measurement of the lifetimes of reactive intermediates acs.org.

Table 3: Representative Transient Species in Aryl Azide Photochemistry

| Intermediate | Typical Lifetime | Characteristic Absorption λₘₐₓ (nm) |

|---|---|---|

| Excited Singlet Azide (S₂) | Hundreds of femtoseconds | ~350 |

| Singlet Aryl Nitrene | Picoseconds to Nanoseconds | ~420 |

| Triplet Aryl Nitrene | Microseconds to Milliseconds | ~380 |

Note: Lifetimes and absorption maxima are highly dependent on the specific molecular structure and solvent environment. acs.org

NMR and IR Spectroscopy for Structural Confirmation of Derivatives and Conjugates

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation of organic molecules. In the context of this compound derivatives and conjugates, these techniques provide definitive evidence for their covalent structures.

¹H NMR Spectroscopy would be expected to show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns being influenced by the substitution pattern on the aniline ring. The N-methyl group would exhibit a singlet, typically in the range of 2.8-3.0 ppm. Upon derivatization or conjugation, shifts in the aromatic region and the appearance of new signals corresponding to the attached moieties would confirm the successful modification.

¹³C NMR Spectroscopy provides information on the carbon framework of the molecule. The carbon atoms of the aromatic ring would resonate in the typical downfield region for aromatic compounds. The N-methyl carbon would appear as a distinct signal in the aliphatic region. The formation of derivatives or conjugates would be confirmed by the appearance of new signals corresponding to the carbon atoms of the newly introduced groups.

IR Spectroscopy is particularly useful for identifying key functional groups. For this compound, a strong, sharp absorption band characteristic of the azide group (N₃) would be expected around 2100-2200 cm⁻¹. The N-H stretching vibration of the secondary amine would appear in the region of 3300-3500 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. Upon successful conjugation, for instance through a click reaction to form a triazole, the characteristic azide peak would disappear, and new bands corresponding to the triazole ring would emerge.

To provide a more concrete, albeit illustrative, example, one might expect the following hypothetical data for a triazole conjugate formed from this compound.

Hypothetical ¹H NMR Data for a Triazole Derivative of this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons (Aniline) | 7.0 - 8.0 | Multiplet |

| Triazole Proton | 7.5 - 8.5 | Singlet |

| N-Methyl Protons | ~2.9 | Singlet |

| Protons of Conjugated Moiety | Variable | Variable |

Hypothetical IR Data for a Triazole Derivative of this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

| Triazole Ring Vibrations | Various in fingerprint region |

Without experimental data from peer-reviewed sources for this compound and its specific reaction products, the tables above are based on established principles and data for analogous structures. The successful synthesis and characterization of any new derivative or conjugate of this compound would necessitate a detailed spectroscopic analysis to confirm its identity and purity.

Materials Science Applications and Interface Functionalization Using N Methyl 4 Azidoaniline

Electropolymerization and Surface Modification Strategies

The electrochemical polymerization of N-Methyl-4-azidoaniline provides a direct method for modifying conductive surfaces, creating thin, adherent polymer films with reactive azide (B81097) functionalities. These films serve as versatile platforms for subsequent surface engineering.

This compound can be electropolymerized onto electrode surfaces, such as platinum or indium tin oxide (ITO), through cyclic voltammetry. The process involves the oxidation of the N-methylaniline monomer, leading to the formation of radical cations that couple to form a polymer chain, analogous to the electropolymerization of aniline (B41778) and its derivatives. The resulting poly(this compound) film is electroactive and conductive.

The electrochemical behavior of these films is characterized by reversible redox couples, which can be attributed to the transition between different oxidation states of the polymer backbone (leucoemeraldine, emeraldine, and pernigraniline). The presence of the N-methyl group influences the polymerization process and the properties of the resulting film compared to unsubstituted polyaniline. For instance, in poly(N-methylaniline), the blocking of proton exchange sites by the methyl group can alter the electrochemical doping/undoping process electrochemsci.org. While specific conductivity data for poly(this compound) is not extensively reported, the conductivity of similar polyaniline derivatives is typically in the range of 10⁻² to 10¹ S/cm, and can be influenced by factors such as the electrolyte, pH, and the thickness of the polymer film.

The polymerization of N-methylaniline typically shows an irreversible oxidation peak during the anodic scan, which corresponds to the formation of the polymer on the electrode surface. With successive potential cycles, the growth of the electroactive polymer film is observed electrochemsci.org. The azide groups within the poly(this compound) film remain available for post-polymerization modification.

Table 1: Electrochemical Properties of a Related Polymer, Poly(N-methylaniline)

| Property | Value | Conditions |

| Anodic Peak Potential | ~0.41 V | vs. SCE in 1.0 M HBF₄ solution electrochemsci.org |

| Cathodic Peak Potentials | ~0.30 V and 0.52 V | vs. SCE in 1.0 M HBF₄ solution electrochemsci.org |

| Polymerization Potential Range | -0.20 V to 0.85 V | vs. SCE electrochemsci.org |

Note: This data is for poly(N-methylaniline) and serves as an illustrative example. Specific values for poly(this compound) may vary.

The azide groups on the surface of the electropolymerized poly(this compound) film are highly effective handles for covalent surface grafting using "click chemistry." Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction allows for the efficient and specific attachment of alkyne-terminated molecules. This strategy enables the construction of well-defined surface architectures and multilayer assemblies.

This method provides a versatile platform for tailoring the surface properties of materials for a wide range of applications. The process involves:

Electropolymerization of this compound to create an azide-functionalized surface.

Reaction of the azide-functionalized surface with an alkyne-containing molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.

This approach has been used to immobilize a variety of molecules, including redox probes, fluorescent dyes, and biomolecules, onto electrode surfaces. The ability to build up layers in a controlled manner opens possibilities for creating complex, multifunctional interfaces.

Integration in Electrochemical Sensor and Biosensor Development

The functionalizable conductive polymer films derived from this compound are particularly well-suited for the development of electrochemical sensors and biosensors. The polymer's conductivity facilitates efficient signal transduction, while the azide groups provide a means for the specific immobilization of recognition elements.

The modification of electrode surfaces with poly(this compound) creates a robust and highly functionalized platform for sensor fabrication. The electropolymerization process allows for precise control over the film thickness, which can be optimized for specific sensing applications. The density of azide groups on the surface can also be controlled to some extent by the polymerization conditions. These azide-functionalized electrodes serve as a versatile starting point for attaching various sensing molecules through click chemistry, leading to highly customized sensor interfaces.

A key application of these functionalized surfaces is the immobilization of biorecognition elements, such as enzymes, antibodies, and nucleic acids, to create biosensors. For this to be effective, the immobilization process must be gentle enough to preserve the biological activity of the immobilized molecule.

The click chemistry approach is advantageous for this purpose as it proceeds under mild conditions and is highly specific, minimizing non-specific binding and denaturation of the biomolecule. Azide-modified enzymes can be covalently attached to alkyne-terminated surfaces, or conversely, alkyne-modified enzymes can be attached to the azide-functionalized poly(this compound) surface nih.gov. This covalent attachment leads to a stable and reusable biosensor.

For example, this strategy can be used to immobilize enzymes for the detection of their specific substrates. The enzyme-catalyzed reaction produces an electroactive species that can be detected by the underlying conductive polymer electrode. The high surface area and conductivity of the polymer film can amplify the electrochemical signal, leading to a highly sensitive biosensor.

Table 2: Comparison of Enzyme Immobilization Strategies

| Immobilization Method | Advantages | Disadvantages |

| Physical Adsorption | Simple procedure, mild conditions. | Weak binding, potential for enzyme leaching, random orientation. |

| Covalent Attachment (e.g., via Click Chemistry) | Strong, stable bond, controlled orientation possible, high specificity nih.gov. | May require modification of the biomolecule, potential for conformational changes. |

| Entrapment in a Polymer Matrix | Gentle immobilization, preserves enzyme activity. | Diffusion limitations for substrate and product, potential for enzyme leakage. |

Functionalization of Nanomaterials

The principles of surface modification using this compound can be extended to the functionalization of nanomaterials, such as gold nanoparticles and carbon nanotubes. The introduction of a poly(this compound) coating onto these nanomaterials imparts both conductivity and reactive azide groups, creating hybrid materials with enhanced properties and functionalities.

Functionalized nanomaterials can be used in a variety of applications, including catalysis, drug delivery, and advanced sensing platforms. For instance, gold nanoparticles functionalized with a layer of poly(this compound) could be further modified with targeting ligands via click chemistry for use in targeted cancer therapy or bioimaging. Similarly, carbon nanotubes coated with this polymer could be used to create highly sensitive electrochemical sensors due to the synergistic effects of the high surface area of the nanotubes and the conductive, functionalizable nature of the polymer.

The synthesis of such functionalized nanomaterials typically involves the in-situ polymerization of this compound in the presence of the nanomaterials or the post-synthesis coating of the nanomaterials with the pre-formed polymer. The resulting azide-functionalized nanomaterials can then be readily conjugated with a wide range of molecules to create multifunctional nanostructures for advanced applications in materials science and biomedicine.

Covalent Modification of Carbon Nanotubes and Quantum Dots

The unique electronic and mechanical properties of carbon nanotubes (CNTs) and the distinct optical properties of quantum dots (QDs) are often limited by their poor solubility and compatibility with other materials. researchgate.netresearchgate.net Covalent surface functionalization is a key strategy to overcome these limitations. Aryl azides provide a robust method for attaching functional groups to the surfaces of these nanomaterials.

The functionalization of CNTs can be achieved through the reaction of the photogenerated nitrene with the graphitic surface of the nanotube. researchgate.net This process creates covalent bonds that disrupt the pristine structure of the CNTs to a degree but significantly enhance their dispersibility in various solvents and polymer matrices. researchgate.netmdpi.com This improved dispersion is critical for the fabrication of advanced composite materials where the properties of the nanotubes can be effectively transferred to the host material. Research has demonstrated that azide chemistry is a powerful tool for covalently modifying CNTs, proceeding through two main pathways: "click chemistry" (copper-catalyzed alkyne-azide cycloaddition) and nitrene chemistry. researchgate.net The latter involves the electrophilic attack of the nitrene on the unsaturated bonds of the CNTs. researchgate.net

Similarly, the surfaces of quantum dots can be modified to improve their stability, biocompatibility, and functionality for applications in bioimaging and sensing. While direct literature on this compound with QDs is specific, the general principle of using functional linkers is well-established. For instance, dopamine-functionalized InP/ZnS quantum dots have been developed as fluorescent probes. dovepress.com The functionalization process often involves linking molecules with specific functionalities (like the azido (B1232118) group) to the QD surface. Nitrogen doping is another technique used to alter the intrinsic properties of graphene quantum dots (GQDs), enhancing their photochemical activity and tuning their luminescence, which is crucial for bioimaging applications. nih.gov

Table 1: Comparison of Functionalization Methods for Carbon Nanomaterials

| Functionalization Method | Reactive Species | Key Advantages | Potential Considerations | Reference |

|---|---|---|---|---|

| Nitrene Insertion (from Aryl Azides) | Nitrene | Versatile (reacts with C-H, N-H, C=C bonds), can be activated by light or heat. | Can introduce defects into the nanomaterial lattice. | nih.govresearchgate.net |

| Diazonium Chemistry | Aryl Radical | Strong covalent bond formation, well-established for CNTs. | Can lead to multilayer polymer formation on the surface. | up.ptresearchgate.net |

| Click Chemistry (Cu-catalyzed) | - | Highly specific and efficient reaction between azides and alkynes. | Requires pre-functionalization of the nanomaterial with either an alkyne or azide group. | researchgate.netresearchgate.net |

Crosslinking and Polymer Engineering Applications

In polymer engineering, crosslinking is a fundamental process used to enhance the mechanical strength, thermal stability, and solvent resistance of polymeric materials. mdpi.commdpi.com Crosslinking transforms linear polymer chains into a three-dimensional network. mdpi.com Aryl azides, including this compound, are particularly useful as photocrosslinkers. When blended with a polymer and exposed to UV light, the azide generates nitrenes that covalently bond with adjacent polymer chains, forming a stable network. mdpi.comresearchgate.net

This photo-crosslinking strategy is advantageous because it can be initiated on demand and can be applied to a wide variety of polymers, even those lacking conventional reactive functional groups. mdpi.comresearchgate.net The efficiency of crosslinking can be precisely controlled by adjusting the concentration of the azide compound and the duration of UV exposure. nih.gov For example, studies using perfluorophenylazide chemistry in polyacrylate-based pressure-sensitive adhesives (PSAs) have shown that the adhesive properties can be finely tuned by controlling the cross-link density. nih.govacs.org A low azide content optimizes tack and peel adhesion, while a high azide content leads to excessive cross-linking, effectively "switching off" the adhesive properties on demand. nih.gov

The versatility of azide-based crosslinking is demonstrated in its application across various polymer systems. It has been used to improve the solvent resistance of poly(ethylene glycol) (PEG) and to increase the viscosity of polybutadiene (B167195) (PB). mdpi.com Small molecule bisazides have been employed as additives to create stable, crosslinked networks in polymer blends used for organic solar cells and light-emitting diodes. nih.gov The ability of the generated nitrenes to insert into C-H bonds makes this technique applicable to a broad range of commercial polymers that are otherwise difficult to crosslink. mdpi.com

Table 2: Impact of Azide Crosslinker Concentration on Polymer Properties

| Polymer System | Azide Concentration | Observed Effect | Application | Reference |

|---|---|---|---|---|

| Polyacrylate PSA | Low (e.g., 0.3-0.5 mol%) | Optimized tack and peel adhesion. | Tunable Adhesives | nih.gov |

| Polyacrylate PSA | High (e.g., 17 mol%) | Strong decrease in tack and peel; high shear resistance. | Debonding-on-Demand Adhesives | nih.gov |

| Poly(ethylene glycol) (PEG) | Blended with poly(glycidyl azide) | Improved solvent resistance. | Stable Hydrogels/Coatings | mdpi.com |

| Polybutadiene (PB) | Blended with poly(glycidyl azide) | Significantly increased viscosity. | Elastomer Modification | mdpi.com |

Future Perspectives and Emerging Research Directions for N Methyl 4 Azidoaniline

Development of Novel Derivatization and Multifunctional Probes

The core structure of N-Methyl-4-azidoaniline serves as a scaffold for the development of novel, highly specific, and multifunctional molecular probes. Future research will likely focus on sophisticated derivatization strategies to enhance its utility in elucidating complex biological processes.

One promising direction is the creation of photoaffinity probes. These probes can be designed to bind to specific biological targets, and upon photoactivation, the azide (B81097) group forms a highly reactive nitrene that covalently cross-links the probe to its binding partner. This allows for the identification and characterization of interacting molecules, such as proteins or nucleic acids. For instance, derivatization of the aniline (B41778) group could be used to attach moieties with high affinity for specific cellular receptors, such as the cannabinoid 1 receptor, enabling the mapping of allosteric binding sites.

Furthermore, the development of multifunctional probes by incorporating additional functionalities is a key area of future research. For example, attaching a fluorescent reporter molecule to the this compound core would create a probe capable of both visualizing and covalently labeling its target. A recent study demonstrated the synthesis of a fluorescent nanosensor for the detection of the pesticide flumioxazin (B1672886) by conjugating 4-azidoaniline (B77532) onto carbon quantum dots. This "turn-on" fluorescent probe showcases the potential for creating sensors for a variety of analytes.

Another avenue of exploration is the synthesis of probes with integrated functionalities for tandem applications. A bifunctional photoaffinity probe could contain both a photoactivatable group for cross-linking and a photocleavable linker. This would allow for the initial capture of the target protein, followed by the light-induced release of the captured complex for subsequent analysis, streamlining the identification of binding partners.

The table below summarizes potential derivatizations of this compound and their applications.

| Derivatization Strategy | Added Functionality | Potential Application |

| Attachment of a specific ligand | Target-specific binding | Identification of protein-ligand interactions |

| Incorporation of a fluorophore | Fluorescence imaging | Visualization of target localization and dynamics |

| Addition of a biotin (B1667282) tag | Affinity purification | Isolation and enrichment of target-protein complexes |

| Integration of a photocleavable linker | Controlled release | Facile analysis of cross-linked molecules |

Expansion into Advanced Chemical Biology Tools and Imaging Modalities

The application of this compound and its derivatives is poised to expand significantly into the realm of advanced chemical biology tools and cutting-edge imaging modalities. The photoactivatable nature of the azide group is central to these future applications.

A key area for expansion is in the field of photoaffinity labeling (PAL) , a powerful technique for identifying and mapping biomolecular interactions directly within their native cellular environment. nih.govnih.gov By incorporating this compound derivatives into small molecules, peptides, or other bioactive compounds, researchers can create probes that, upon irradiation with light, covalently bind to their specific protein targets. nih.govnih.gov This allows for the precise identification of binding sites and the characterization of both stable and transient interactions that are often difficult to study using other methods.

The development of fluorogenic probes based on the this compound scaffold represents another exciting frontier. These probes are designed to be non-fluorescent or weakly fluorescent until they react with their target, leading to a significant increase in fluorescence. This "turn-on" mechanism provides a high signal-to-noise ratio, which is ideal for cellular imaging. While current examples are based on related azido (B1232118) compounds, the principles can be readily applied to this compound derivatives for visualizing a wide range of biological targets and processes with high specificity. nih.gov

Furthermore, the integration of this compound-based probes with advanced imaging techniques holds immense promise. Modalities such as super-resolution microscopy could benefit from the precise and covalent labeling afforded by these photoactivatable probes, enabling the visualization of molecular interactions at unprecedented resolutions. In the context of molecular imaging , radiolabeled derivatives of this compound could be developed for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.govnih.gov These imaging agents would allow for the in vivo visualization and quantification of specific molecular targets, providing valuable insights into disease progression and the efficacy of therapeutic interventions.

The table below outlines potential applications of this compound in advanced chemical biology and imaging.

| Technique/Modality | Role of this compound Derivative | Potential Outcome |

| Photoaffinity Labeling (PAL) | Covalent cross-linking to target biomolecules | Identification of drug targets and binding sites |

| Fluorogenic Probes | "Turn-on" fluorescence upon target interaction | High-contrast imaging of cellular components |

| Super-Resolution Microscopy | Precise and stable labeling of target structures | Nanoscale visualization of molecular organization |

| PET/SPECT Imaging | Radiolabeled tracer for in vivo tracking | Non-invasive monitoring of biological processes |

Integration of High-Throughput Screening and Automated Synthesis

To unlock the full potential of this compound as a versatile chemical scaffold, future research will increasingly rely on the integration of high-throughput screening (HTS) and automated synthesis methodologies. These approaches will accelerate the discovery of novel derivatives with desired biological activities and properties.

High-throughput synthesis of libraries based on the this compound core will be crucial. By employing automated synthesis platforms, researchers can rapidly generate a large and diverse collection of derivatives. researchgate.net These libraries can be created by systematically modifying the aniline nitrogen and the aromatic ring with a wide array of chemical building blocks. The use of robust and efficient reactions, such as the Cu(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"), is well-suited for the high-throughput format and allows for the straightforward creation of complex molecules. researchgate.net

Once these libraries are synthesized, high-throughput screening can be employed to rapidly assess their biological activity against a multitude of targets. For example, screening for enzyme inhibition, receptor binding, or specific cellular phenotypes can identify "hit" compounds with promising therapeutic or research applications. The amenability of click chemistry to in situ screening, where the products are tested directly in the reaction mixture without purification, further enhances the efficiency of this process. researchgate.net

The data generated from HTS campaigns will be invaluable for establishing structure-activity relationships (SAR). This information will, in turn, guide the design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties. The iterative cycle of automated synthesis, HTS, and SAR analysis will create a powerful engine for the discovery and optimization of this compound-based compounds.

The following table illustrates a potential workflow for the integration of HTS and automated synthesis.

| Step | Methodology | Objective |

| 1. Library Design | Combinatorial chemistry principles | Define the chemical space to be explored |

| 2. Automated Synthesis | Robotic liquid handlers and reactors | Rapidly generate a diverse library of derivatives |

| 3. High-Throughput Screening | Automated plate-based assays | Identify compounds with desired biological activity |

| 4. Data Analysis | Cheminformatics and statistical tools | Establish structure-activity relationships |

| 5. Hit Optimization | Iterative synthesis and screening | Improve the properties of promising lead compounds |

Synergistic Computational Design and Experimental Validation Approaches

The future development of this compound derivatives will be significantly advanced by the synergistic integration of computational design and experimental validation. This approach allows for a more rational and efficient exploration of the vast chemical space, ultimately accelerating the discovery of molecules with tailored properties.

Computational modeling will play a pivotal role in the initial stages of probe and inhibitor design. Techniques such as quantum mechanical calculations can be employed to predict the photochemical properties of this compound and its derivatives. For instance, these calculations can help in understanding the reactivity of the nitrene intermediate formed upon photoactivation, which is crucial for designing effective photoaffinity labels. Furthermore, in silico screening and molecular docking studies can be used to predict the binding affinity and mode of interaction of virtual libraries of this compound derivatives with specific biological targets. nih.govnih.gov This allows for the prioritization of compounds for synthesis, saving valuable time and resources.

The predictions from computational models will then be rigorously tested through experimental validation . The prioritized compounds will be synthesized, and their physicochemical and biological properties will be characterized. For example, the inhibitory activity of designed enzyme inhibitors can be determined using in vitro assays, and the binding affinities can be measured using techniques like surface plasmon resonance or isothermal titration calorimetry. For photoaffinity probes, their ability to specifically label their intended targets can be validated in cellular or in vitro systems.

This iterative cycle of computational design and experimental feedback is a powerful strategy for optimization. The experimental results can be used to refine and improve the predictive power of the computational models, leading to more accurate in silico predictions in subsequent rounds of design. This synergistic approach has the potential to significantly streamline the development of novel this compound-based tools for chemical biology and drug discovery.

The table below outlines the key steps in a synergistic computational and experimental workflow.

| Phase | Methodology | Goal |

| Design | In Silico Screening, Molecular Docking, Quantum Mechanics | Predict binding affinity, mode of action, and photoreactivity. |

| Synthesis | Organic Chemistry | Synthesize prioritized candidate molecules. |

| Validation | In Vitro Assays, Biophysical Characterization, Cell-based Assays | Experimentally measure biological activity and properties. |

| Optimization | Iterative feedback loop | Refine computational models and guide the design of improved derivatives. |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing N-Methyl-4-azidoaniline, and what experimental conditions optimize yield?

- Methodology : The synthesis typically involves sequential functionalization of the aniline ring. A common approach is:

N-Methylation : React 4-azidoaniline with methyl iodide in the presence of a base (e.g., NaHCO₃) under anhydrous conditions .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

- Key Parameters : Temperature (0–25°C), reaction time (12–24 hr), and stoichiometric control of methyl iodide to avoid over-alkylation.

- Data Table :

| Method | Yield (%) | Purity (HPLC) | Key Reagents |

|---|---|---|---|

| N-Methylation | 65–75 | ≥98% | CH₃I, NaHCO₃, DMF |

Q. What analytical techniques are essential for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group at ~2.8 ppm, azide resonance absence in aromatic region) .

- IR Spectroscopy : Detect N₃ stretch (~2100 cm⁻¹) and NH stretch (if unreacted aniline remains) .

- Mass Spectrometry : ESI-MS for molecular ion confirmation (expected m/z: 163.1 [M+H]⁺).

Q. How does the stability of this compound under experimental conditions influence storage protocols?

- Methodology :

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the azide group .

- Thermal Stability : Avoid temperatures >40°C to prevent decomposition (monitored via TGA/DSC).

- Inert Atmosphere : Use argon or nitrogen for long-term storage to minimize oxidative side reactions .

Advanced Research Questions

Q. How can the reactivity of the azide group in this compound be exploited for site-selective bioconjugation?

- Methodology :

- CuAAC Click Chemistry : React with terminal alkynes (e.g., propargyl-modified biomolecules) using Cu(I) catalysts (e.g., TBTA) in aqueous/organic biphasic systems .

- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : For copper-free applications, use dibenzocyclooctyne (DBCO) derivatives.

- Case Study : Conjugation efficiency >90% achieved in protein labeling assays (monitored via fluorescence quenching) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology :

- Comparative Meta-Analysis : Cross-reference IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity) .

- Structural Confirmation : Verify derivative purity via X-ray crystallography or 2D NMR to rule out isomer interference .

- Computational Modeling : Perform DFT calculations to predict reactivity/toxicity discrepancies due to electronic effects .

Q. How can this compound be integrated into polymer matrices to enhance material properties?

- Methodology :

- Copolymerization : Incorporate into polyurethanes via azide-alkyne "click" crosslinking to improve thermal stability (Tg increase by 20–30°C) .

- Surface Functionalization : Graft onto silica nanoparticles for stimuli-responsive drug delivery systems (e.g., pH-triggered release) .

Q. What experimental designs mitigate risks associated with azide group instability during kinetic studies?

- Methodology :

- Real-Time Monitoring : Use in-situ FTIR or Raman spectroscopy to track azide decomposition kinetics .

- Quenching Protocols : Add triphenylphosphine to reduce residual azides post-reaction, minimizing side products .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in spectroscopic data for this compound derivatives?

- Methodology :

- Batch Reproducibility : Replicate synthesis under identical conditions to identify procedural outliers .

- Advanced NMR Techniques : Use NOESY or HSQC to distinguish regioisomers or tautomers causing spectral overlap .

Q. What computational tools validate hypothesized reaction mechanisms involving this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.